molecular formula C24H22N2O4S B12207322 ethyl 2-{2-[1-benzoyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate

ethyl 2-{2-[1-benzoyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate

Cat. No.: B12207322
M. Wt: 434.5 g/mol
InChI Key: DVOHZZCVAGLQMX-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[1-benzoyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a complex organic compound that features a combination of benzoyl, thiophene, pyrazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[1-benzoyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzoyl and thiophene groups. The final step involves the esterification of the phenoxy group with ethyl acetate.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Benzoyl and Thiophene Groups: The benzoyl group can be introduced via Friedel-Crafts acylation, while the thiophene group can be added through a cross-coupling reaction.

    Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[1-benzoyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-{2-[1-benzoyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[1-benzoyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial properties could be due to the disruption of bacterial cell membranes.

Comparison with Similar Compounds

Ethyl 2-{2-[1-benzoyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can be compared with other similar compounds such as:

    Ethyl 2-thiopheneacetate: Similar in structure but lacks the pyrazole and benzoyl groups.

    Benzoylthiophene derivatives: Similar in having the benzoyl and thiophene groups but may differ in the rest of the structure.

    Pyrazole derivatives: Compounds with the pyrazole ring but different substituents.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 2-[2-(2-benzoyl-5-thiophen-3-yl-3,4-dihydropyrazol-3-yl)phenoxy]acetate

InChI

InChI=1S/C24H22N2O4S/c1-2-29-23(27)15-30-22-11-7-6-10-19(22)21-14-20(18-12-13-31-16-18)25-26(21)24(28)17-8-4-3-5-9-17/h3-13,16,21H,2,14-15H2,1H3

InChI Key

DVOHZZCVAGLQMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CSC=C4

Origin of Product

United States

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